molecular formula C15H16N4O2S2 B12176925 4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B12176925
M. Wt: 348.4 g/mol
InChI Key: GIDAERHXURBONG-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzothiazole ring and a thiadiazole ring

Properties

Molecular Formula

C15H16N4O2S2

Molecular Weight

348.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C15H16N4O2S2/c1-21-9-14-18-19-15(23-14)17-12(20)7-4-8-13-16-10-5-2-3-6-11(10)22-13/h2-3,5-6H,4,7-9H2,1H3,(H,17,19,20)

InChI Key

GIDAERHXURBONG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and methanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its dual ring structure, which imparts specific chemical and biological properties

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide , identified by CAS number 1324062-32-9, is a synthetic derivative that exhibits significant biological activity due to its unique structural properties. It incorporates a benzothiazole moiety and a thiadiazole ring, both of which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O2S2C_{15}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 348.4 g/mol. The structural components contribute to its biological interactions:

PropertyValue
Molecular FormulaC15H16N4O2S2C_{15}H_{16}N_{4}O_{2}S_{2}
Molecular Weight348.4 g/mol
CAS Number1324062-32-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzothiazole and thiadiazole rings facilitate multiple interactions within biological systems, including enzyme inhibition and receptor modulation.

  • Antimicrobial Activity : Compounds containing thiadiazole and benzothiazole moieties have been documented to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Properties : Studies suggest that derivatives of thiadiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.
  • Neuropharmacological Effects : Some research indicates potential anticonvulsant properties linked to the modulation of neurotransmitter systems, particularly GABAergic transmission.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against a range of pathogens. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

Research published in the journal European Journal of Medicinal Chemistry highlighted the anticancer potential of thiadiazole derivatives. In vitro assays showed that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.

Neuropharmacological Studies

In a series of experiments assessing anticonvulsant activity, derivatives similar to this compound were evaluated using the maximal electroshock (MES) test. Results indicated that compounds with structural similarities exhibited protective effects against seizures at dosages as low as 20 mg/kg .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and B. subtilis
AnticancerInhibits MCF-7 and HeLa cell proliferation
AnticonvulsantProtective effects in MES test

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